- Construction of Stereogenic α,α-Disubstituted Cycloalkanones via 1° Amine Thiourea Dual Catalysis: Experimental Scope and Computational Analyses, Journal of Organic Chemistry, 2016, 81(9), 3629-3637
Cas no 94089-47-1 (Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-)
94089-47-1 structure
Product Name:Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
Numero CAS:94089-47-1
MF:C11H18O3
MW:198.258823871613
CID:804323
PubChem ID:24858284
Update Time:2024-10-26
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-
- (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate
- 3-(1-methyl-2-oxo-cyclohexyl)-propionic acid methyl ester
- methyl 3-((1R)-1-methyl-2-oxocyclohexyl)propanoate
- Cyclohexanepropanoic acid, 1-methyl-2-oxo-, methyl ester, (R)- (ZCI)
- Methyl (1R)-1-methyl-2-oxocyclohexanepropanoate (ACI)
- (+)-Methyl 3-(1-methyl-2-oxocyclohexyl)propionate
- (R)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
- methyl 3-[(1R)-1-methyl-2-oxo-cyclohexyl]propanoate
- methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate
- AKOS017343538
- (R)-(+)-2-(2-Carbomethoxyethyl)-2-methylcyclohexanone
- (R)-Methyl 3-(1-methyl-2-oxocyclohexyl)propanoate
- methyl 3-[(1R)-1-methyl-2-oxidanylidene-cyclohexyl]propanoate
- A844807
- 94089-47-1
- 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoic acid methyl ester
- (+)-Methyl (R)-3-(1-methyl-2-oxocyclohexyl)propionate, 99%
- DTXSID20357427
- (R)-(+)-2-(2'-CARBOMETHOXYETHYL)-2-METHYLCYCLOHEXANONE
-
- MDL: MFCD00012177
- Inchi: 1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m1/s1
- Chiave InChI: XGGLSYONGRFBDO-LLVKDONJSA-N
- Sorrisi: C([C@]1(CCCCC1=O)C)CC(=O)OC
Proprietà calcolate
- Massa esatta: 198.12600
- Massa monoisotopica: 198.125594432g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 235
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 1.5
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.056 g/mL at 25 °C(lit.)
- Punto di ebollizione: 70 °C/0.01 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:230°F
Gradi Celsius:110°C - Indice di rifrazione: n20/D 1.469(lit.)
- PSA: 43.37000
- LogP: 2.08900
- Attività ottica: [α]20/D +37°, c = 3 in ethanol
- Solubilità: Non disponibile
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S23-S24/25
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Dati doganali
- CODICE SA:2918300090
- Dati doganali:
Codice doganale cinese:
2918300090Panoramica:
2918300090 Altre aldeidi o chetoni senza altri acidi ossicarbossilici (compresi anidridi\alogenuri acilici\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918300090 altri acidi carbossilici con funzione aldeide o chetonica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 302945-250MG |
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- |
94089-47-1 | 99% | 250MG |
¥263.29 | 2022-02-24 |
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ; 48 h, 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Concise synthesis of the tricyclic skeleton of crotobarin and crotogoudin via a gold-catalyzed cycloisomerization reaction, Chemical Communications (Cambridge, 2015, 51(5), 889-891
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Chiral alicyclic imines and their use, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- The asymmetric Michael reaction using chiral imines under neutral conditions: stereochemical evidences in support of a cyclic transition state, Tetrahedron Letters, 1994, 35(52), 9705-8
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: (-)-1-(1-Naphthyl)ethylamine Solvents: Tetrahydrofuran ; 2 d, 1 GPa, rt
Riferimento
- Enantioselective Synthesis of Quaternary Carbon Stereogenic Centers through the Primary Amine-Catalyzed Michael Addition Reaction of α-Substituted Cyclic Ketones at High Pressure, European Journal of Organic Chemistry, 2015, 2015(20), 4457-4463
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N′-(phenylmethyl)thiourea Solvents: Toluene ; rt; 46 h, 90 °C
Riferimento
- Primary Amine, Thiourea-Based Dual Catalysis Motif for Synthesis of Stereogenic, All-Carbon Quaternary Center-Containing Cycloalkanones, Organic Letters, 2012, 14(12), 3178-3181
Metodo di produzione 7
Condizioni di reazione
1.1 -
1.2 Reagents: Acetic acid , Water Solvents: Water
1.2 Reagents: Acetic acid , Water Solvents: Water
Riferimento
- The asymmetric Michael reaction involving chiral imines: use of acrylonitrile as acceptor and subsequent functionalization of the adducts, Tetrahedron: Asymmetry, 1994, 5(9), 1645-8
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 3.5 h, reflux; reflux → 60 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 5 h, 23 °C
1.2 12 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran , Water ; 5 h, 23 °C
Riferimento
- Palladium-Catalyzed Decarbonylative Dehydration for the Synthesis of α-Vinyl Carbonyl Compounds and Total Synthesis of (-)-Aspewentins A, B, and C, Angewandte Chemie, 2015, 54(40), 11800-11803
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: (S)-1-Phenylethylamine Catalysts: p-Toluenesulfonic acid Solvents: Toluene
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
1.2 -
1.3 Reagents: Acetic acid Solvents: Water
Riferimento
- Asymmetric synthesis of 6-carbomethoxyethyl-6-methyl-ε-caprolactone, Journal of the Brazilian Chemical Society, 1996, 7(5), 353-355
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Water
Riferimento
- Enantioselective synthesis of quaternary carbon centers through Michael-type alkylation of chiral imines, Journal of the American Chemical Society, 1985, 107(1), 273-4
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Structure-activity relationships of the truncated norzoanthamines exhibiting collagen protection toward anti-osteoporotic activity, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3455-3464
Metodo di produzione 12
Condizioni di reazione
Riferimento
- A short asymmetric synthesis of 4,4-disubstituted-γ-butyrolactones from racemic 2-methylcyclohexanone in multigram scale, Tetrahedron: Asymmetry, 1998, 9(12), 2031-2034
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes, Journal of Organic Chemistry, 1996, 61(13), 4361-4368
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Synthesis of tridensone, a sesquiterpene ketone isolated from the liverwort Bazzania tridens. Structure revision and absolute configuration, Journal of the Chemical Society, 1994, (14), 2039-41
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Raw materials
- (αS)-α-Methyl-N-(2-methylcyclohexylidene)benzenemethanamine
- 2-Methylcyclohexanone
- Cyclohexanepropanoic acid, 1-methyl-2-[(1-phenylethyl)imino]-, methyl ester, [S-(R*,S*)]-
- α-Methyl-N-(2-methylcyclohexylidene)benzenemethanamine
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Preparation Products
Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)- Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
94089-47-1 (Cyclohexanepropanoicacid, 1-methyl-2-oxo-, methyl ester, (1R)-) Prodotti correlati
- 6297-22-9(methyl 4-oxocyclohexane-1-carboxylate)
- 13672-64-5(Methyl 2-(2-oxocyclohexyl)acetate)
- 13148-83-9(Methyl 3-oxocyclohexanecarboxylate)
- 24731-17-7(Ethyl 2-(2-oxocyclohexyl)acetate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti